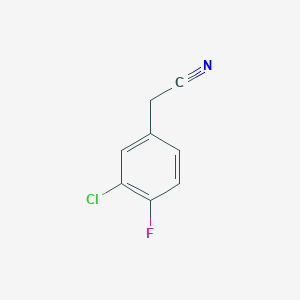

3-Chloro-4-Fluorophenylacetonitrile

描述

Significance and Context within Fluorinated Organic Compounds Research

3-Chloro-4-Fluorophenylacetonitrile belongs to the class of fluorinated organic compounds, which have garnered significant attention in various scientific fields, particularly in medicinal chemistry and materials science. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is often attributed to fluorine's high electronegativity, the strength of the carbon-fluorine bond, and its ability to modulate factors like lipophilicity and metabolic stability.

The presence of both a chlorine and a fluorine atom on the phenyl ring of this compound, along with the reactive nitrile group, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the halogen substituents enhances the reactivity of the aromatic ring toward nucleophilic substitution, while the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides. This versatility allows for the construction of complex molecular architectures. In the realm of material science, the incorporation of such halogenated compounds into polymeric structures has been shown to enhance thermal stability and mechanical properties.

Historical Development of Research on Related Halogenated Phenylacetonitriles

The study of halogenated organic compounds has a rich history, with early research dating back to the 19th century. The synthesis of polychlorinated biphenyls (PCBs) in the 1880s marked a significant milestone. The 20th century saw a surge in the production and application of a vast number of halogenated organic chemicals for industrial, agricultural, and public health purposes.

Research into halogenated phenylacetonitriles, a subset of this broader class, has been driven by their utility as precursors in the synthesis of pharmaceuticals and agrochemicals. For instance, related compounds like 4-Fluorophenylacetonitrile are known intermediates in the creation of various bioactive molecules. The development of synthetic methodologies to efficiently introduce and manipulate halogen and nitrile functionalities on the phenyl ring has been a continuous area of investigation. These methods often involve multi-step processes starting from more basic building blocks.

Scope and Objectives of Current Academic Investigations into this compound

Current academic investigations into this compound and its analogs are primarily focused on its application as a synthetic intermediate. Researchers are exploring its utility in the creation of novel compounds with potential biological activity. The strategic placement of the chloro and fluoro substituents provides a unique electronic environment on the phenyl ring, influencing the regioselectivity of further chemical transformations.

The primary objectives of ongoing research include:

The development of efficient and scalable synthetic routes to this compound itself.

The exploration of its reactivity in various chemical reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and transformations of the nitrile group.

The synthesis of new derivatives with potential applications in medicinal chemistry, such as in the development of kinase inhibitors or other therapeutic agents.

The investigation of its use in the synthesis of novel organic materials with tailored electronic and physical properties.

While detailed research findings specifically on this compound are still emerging, the foundational knowledge from related halogenated phenylacetonitriles provides a strong basis for its continued investigation.

Data and Properties of Phenylacetonitrile (B145931) Derivatives

To provide context for the properties of this compound, the following tables present data for related phenylacetonitrile compounds.

Table 1: Physical Properties of Selected Phenylacetonitrile Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Fluorophenylacetonitrile | C₈H₆FN | 135.14 | --- | 119-120 (at 18 mmHg) |

| 3-Chloro-4-fluorobenzonitrile | C₇H₃ClFN | 155.55 | 69-71 | 213.6 |

| This compound | C₈H₅ClFN | 169.58 | 67-69 | 253.2 |

| 3-Chloro-4-methoxyphenylacetonitrile | C₉H₈ClNO | 181.62 | 54-56 | --- |

Note: Data for some compounds may be predicted or from supplier information.

Table 2: Spectroscopic Data of a Related Compound: 3-Chloro-4-fluoronitrobenzene (B104753)

| Spectroscopic Technique | Key Observational Data |

| ¹H NMR | Chemical shifts observed in the range of 8.306 ppm to 7.235 ppm. prensipjournals.com |

| ¹³C NMR | Chemical shifts observed in the range of 117.00 ppm to 164.59 ppm. prensipjournals.com |

| Raman Spectroscopy | Shows characteristic symmetric (in-plane) and anti-symmetric (out-of-plane) vibrational modes. prensipjournals.com |

Note: This data is for a structurally related compound and is provided for illustrative purposes.

Structure

3D Structure

属性

IUPAC Name |

2-(3-chloro-4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUHFGRZXPVMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378672 | |

| Record name | 3-chloro-4-fluorobenzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-98-0 | |

| Record name | 3-chloro-4-fluorobenzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 658-98-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways of 3 Chloro 4 Fluorophenylacetonitrile

Exploration of Established Synthetic Routes to 3-Chloro-4-Fluorophenylacetonitrile

The synthesis of this compound has been approached through several established chemical routes, primarily involving the transformation of aniline (B41778) or benzyl (B1604629) halide precursors.

Conventional Chemical Synthesis Approaches

One of the most prominent methods for synthesizing aryl nitriles, including this compound, is the Sandmeyer reaction . wikipedia.org This reaction involves the diazotization of an aryl amine followed by treatment with a copper(I) cyanide. wikipedia.org In this specific case, the starting material is 3-chloro-4-fluoroaniline (B193440). The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which is then displaced by a cyanide nucleophile in the presence of a copper(I) salt catalyst. wikipedia.orgbyjus.com

Another conventional approach is the nucleophilic substitution of a benzyl halide. This method utilizes a precursor such as 3-chloro-4-fluorobenzyl chloride. The benzylic halogen is displaced by a cyanide ion, typically from a salt like sodium or potassium cyanide. chemguide.co.uk This reaction is often carried out in a polar aprotic solvent, such as ethanol, and may require heating under reflux to proceed to completion. chemistrystudent.comyoutube.com

A summary of these conventional routes is presented below:

| Route | Starting Material | Key Reagents | Product |

| Sandmeyer Reaction | 3-Chloro-4-fluoroaniline | 1. NaNO₂, H⁺ 2. CuCN | This compound |

| Nucleophilic Substitution | 3-Chloro-4-fluorobenzyl chloride | KCN or NaCN, Ethanol | This compound |

Precursor Identification and Conversion Strategies

The selection of precursors is a critical aspect of the synthetic strategy. For the Sandmeyer route, the key precursor is 3-chloro-4-fluoroaniline . nih.gov This aniline derivative can be synthesized from more readily available starting materials. One common method begins with 3,4-dichloronitrobenzene, which undergoes a fluorine displacement reaction followed by the reduction of the nitro group to an amine. google.com Alternatively, 4-fluoronitrobenzene can be chlorinated to produce 3-chloro-4-fluoronitrobenzene (B104753), which is then reduced to the desired aniline. chemicalbook.comchemicalbook.com The reduction of the nitro group is often achieved through catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) or through reaction with iron powder in the presence of an acid. google.comnih.gov

For the nucleophilic substitution pathway, the precursor is a 3-chloro-4-fluorobenzyl halide , most commonly the chloride. The synthesis of this precursor typically starts from 3-chloro-4-fluorotoluene, which can be subjected to free-radical halogenation at the benzylic position.

Development of Novel and Efficient Synthetic Protocols

Ongoing research focuses on developing more efficient, selective, and environmentally benign methods for the synthesis of this compound and its derivatives.

Stereoselective and Enantioselective Synthesis for Chiral Derivatives

While this compound itself is an achiral molecule, it serves as a crucial starting material for the synthesis of chiral derivatives, which are of significant interest in medicinal chemistry. For instance, the nitrile group can be hydrolyzed by enantioselective nitrilases to produce chiral carboxylic acids. researchgate.net Arylacetonitrilases, a specific class of nitrilases, have garnered attention for their ability to catalyze the hydrolysis of arylacetonitriles with high enantioselectivity, offering a green chemistry approach to synthesizing valuable chiral aryl acetic acids. researchgate.net

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of arylacetonitriles to minimize environmental impact. This includes the use of less hazardous reagents, more efficient catalysts, and environmentally friendly solvents. For example, research into the Friedel-Crafts arylation, a related reaction for forming carbon-carbon bonds, has explored the use of water as a solvent and organocatalysts, which are mild and inexpensive. rsc.org In the context of the Sandmeyer reaction, efforts have been made to develop catalytic versions that reduce the amount of copper salts required. organic-chemistry.org Additionally, the use of biocatalysts, such as nitrilases, for the conversion of nitriles to carboxylic acids represents a significant advancement in green chemistry, as these reactions often occur under mild conditions in aqueous media. researchgate.net The development of nickel-catalyzed reactions for the synthesis of arylacetonitriles from benzyl chlorides and trimethylsilyl (B98337) cyanide under base-free conditions also presents a simpler and more efficient strategy. rsc.org

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new transformations.

The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org The process is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas. wikipedia.orgroyalsocietypublishing.org This aryl radical then reacts with a copper(II) species, transferring the cyanide group and regenerating the copper(I) catalyst. wikipedia.orgroyalsocietypublishing.org The detection of biaryl byproducts provides evidence for the existence of the aryl radical intermediate. wikipedia.org

The nucleophilic substitution reaction of a benzyl halide with a cyanide ion typically follows an SN2 mechanism for primary and secondary halides. chemguide.co.ukchemguide.co.uk In this mechanism, the cyanide nucleophile attacks the electrophilic benzylic carbon, leading to a transition state where both the nucleophile and the leaving group (halide) are partially bonded to the carbon. youtube.com The reaction proceeds with the inversion of stereochemistry if the carbon is a stereocenter. The rate of this reaction is influenced by the strength of the carbon-halogen bond, with weaker bonds leading to faster reactions. chemistrystudent.com

Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) on the phenyl ring of this compound is a key reaction pathway. The aromatic ring is activated towards nucleophilic attack by the presence of the electron-withdrawing cyanomethyl group (-CH2CN). masterorganicchemistry.comlibretexts.org In SNAr reactions, a strong nucleophile attacks the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, before the leaving group is expelled. chemistrysteps.comyoutube.com

The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, as this placement allows for the stabilization of the negative charge of the intermediate. libretexts.org For this compound, both the chloro and fluoro substituents are ortho and meta, respectively, to the cyanomethyl group.

A critical factor in these reactions is the nature of the leaving group. In nucleophilic aromatic substitutions, the reaction rate is often dependent on the electronegativity of the halogen, with fluoride (B91410) being a better leaving group than chloride (F > Cl > Br > I). masterorganicchemistry.com This is because the rate-determining step is typically the initial attack by the nucleophile, which is accelerated by the strong inductive electron-withdrawal of the highly electronegative fluorine atom, making the carbon atom more electrophilic. chemistrysteps.com

Common nucleophiles for this type of transformation include alkoxides, amines, and thiolates. youtube.com For instance, reaction with sodium methoxide (B1231860) would be expected to yield 3-Methoxy-4-fluorophenylacetonitrile or 3-chloro-4-methoxyphenylacetonitrile, depending on the regioselectivity.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Major Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Chloro-4-methoxyphenylacetonitrile |

| Amine | Ammonia (B1221849) (NH₃) | 3-Chloro-4-aminophenylacetonitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Chloro-4-(phenylthio)phenylacetonitrile |

Note: This table is based on general principles of SNAr reactions, as specific literature examples for this substrate are limited.

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. unacademy.com However, the substituents on this compound significantly influence this pathway. Both chlorine and fluorine are deactivating groups due to their inductive electron withdrawal, but they are also ortho-, para-directors because of resonance effects involving their lone pairs. libretexts.orgpressbooks.pub The cyanomethyl group (-CH2CN) is generally considered to be weakly deactivating.

The regiochemical outcome is determined by the directing effects of the existing substituents. The fluorine at C-4 and the chlorine at C-3 will direct incoming electrophiles to their respective ortho and para positions. The strongest activating (or least deactivating) group typically governs the position of substitution. youtube.com Given the ortho-, para-directing nature of both halogens, substitution is expected to occur at positions 2, 5, or 6, with steric hindrance playing a role in the product distribution.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Electrophile | Potential Product(s) |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | 3-Chloro-4-fluoro-2-nitrophenylacetonitrile |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 2-Bromo-3-chloro-4-fluorophenylacetonitrile |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 2-(2-Chloro-1-fluoro-5-(sulfomethyl)phenyl)acetonitrile |

Note: The listed products are predicted based on directing group effects and may form as part of an isomeric mixture.

Regioselectivity and Chemoselectivity Studies

Regioselectivity in reactions of this compound is a direct consequence of its substitution pattern.

In Nucleophilic Aromatic Substitution (SNAr) , the fluorine atom at C-4 is the preferred site of attack over the chlorine atom at C-3. The C-F bond is more polarized due to fluorine's high electronegativity, making the C-4 carbon more electrophilic. Furthermore, fluoride is a better leaving group than chloride in many SNAr reactions because the bond-breaking step is not typically rate-determining. masterorganicchemistry.com

In Electrophilic Aromatic Substitution (EAS) , the outcome is more complex. Both halogen substituents are ortho-, para-directors. The fluorine atom directs to positions 3 (occupied) and 5. The chlorine atom directs to positions 2, 4 (occupied), and 6. Therefore, substitution is most likely at positions 2, 5, and 6. The final product distribution would depend on the specific reaction conditions and the interplay between electronic and steric effects.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the main competing sites are the aromatic ring and the nitrile group.

With nucleophiles , the nitrile group's electrophilic carbon can also be a target. pressbooks.pub However, SNAr on the activated aromatic ring is a very common pathway, especially with nucleophiles like alkoxides or amines under typical SNAr conditions (e.g., heat, polar aprotic solvent).

With electrophiles , reaction at the nitrile group is unlikely. The aromatic ring, despite being deactivated, is significantly more nucleophilic than the nitrile group and will be the site of electrophilic attack.

Oxidation and Reduction Chemistry of the Nitrile Moiety

The nitrile functional group (-C≡N) is a versatile handle for synthetic transformations. wikipedia.org

Reduction: The nitrile group can be readily reduced to a primary amine. This is a common and high-yielding transformation.

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst such as Raney Nickel, Platinum, or Palladium on carbon is an effective method. This approach is often considered a "green" chemical process. google.comgoogle.com The reaction typically proceeds under pressure and yields the corresponding primary amine, 2-(3-chloro-4-fluorophenyl)ethanamine.

Chemical Reduction: Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether will also reduce the nitrile to a primary amine. masterorganicchemistry.com

Oxidation/Hydrolysis: The nitrile group is generally resistant to direct oxidation. wikipedia.org However, it can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. pressbooks.pub The reaction proceeds through a carboxamide intermediate (R-CONH₂). pressbooks.pubwikipedia.org

Acid Hydrolysis: Treatment with a strong aqueous acid, such as H₂SO₄ or HCl, and heat will convert the nitrile to 3-Chloro-4-fluorophenylacetic acid. fishersci.be

Base Hydrolysis: Reaction with a strong aqueous base, like NaOH or KOH, followed by an acidic workup, will also yield the carboxylic acid. The initial product is the carboxylate salt. pressbooks.pub

Table 3: Oxidation and Reduction Reactions of the Nitrile Moiety

| Transformation | Reagents | Product |

|---|---|---|

| Reduction | H₂, Raney Ni | 2-(3-chloro-4-fluorophenyl)ethanamine |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | 2-(3-chloro-4-fluorophenyl)ethanamine |

| Hydrolysis | H₃O⁺, Heat | 3-Chloro-4-fluorophenylacetic acid |

Structure Activity Relationship Sar Studies and Molecular Design of 3 Chloro 4 Fluorophenylacetonitrile Derivatives

Rational Design Principles for Functionalized Analogues

The rational design of functionalized analogues of 3-Chloro-4-Fluorophenylacetonitrile is a strategic process aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. This approach moves beyond random screening by incorporating knowledge of the target's structure and the parent molecule's SAR.

A key principle in the rational design of these analogues involves the strategic modification of the phenylacetonitrile (B145931) core. The 3-chloro and 4-fluoro substitutions on the phenyl ring are critical starting points, and their electronic and steric properties significantly influence molecular interactions. The design of new analogues often involves the introduction of various functional groups at different positions of the phenyl ring or the modification of the acetonitrile (B52724) moiety.

For instance, drawing parallels from the design of other kinase inhibitors, the 3-chloro-4-fluorophenyl moiety can serve as a crucial binding element. In a study focused on designing dual EGFR/ErbB-2 kinase inhibitors, a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were synthesized based on the structure of Lapatinib. nih.gov This demonstrates a rational design approach where a known pharmacophore is modified to improve its properties. The 3-chloro-4-fluoroaniline (B193440) part of the molecule, a close analogue to our core structure, is vital for its activity.

The synthesis of functionalized analogues often relies on established chemical reactions. For example, the acidity of the methyl protons in related structures like 7-diethylamino-4-methylcoumarin (B84069) facilitates aldol (B89426) condensation reactions, allowing for the introduction of various styryl groups. nih.gov A similar strategy could be envisioned for the acetonitrile group of this compound, enabling the attachment of diverse substituents to explore new chemical space and modulate biological activity.

The following table outlines some rationally designed analogues based on established synthetic principles, although not all are direct derivatives of this compound, they illustrate the design concepts.

| Analogue Class | Design Rationale | Potential Synthetic Route | Anticipated Biological Target |

| Pyrimidine (B1678525) Derivatives | Introduction of a heterocyclic ring to mimic known kinase inhibitors. | Nucleophilic substitution reactions. | EGFR/ErbB-2 Kinases |

| Styryl Derivatives | Extension of conjugation to modulate photophysical or biological properties. | Aldol condensation. | Fluorescent probes, various enzymes |

| Schiff Base Derivatives | Formation of an imine linkage to explore new binding interactions. | Condensation of an amine with an aldehyde or ketone. | Monoamine Oxidase-B (MAO-B) |

Exploration of Substituent Effects on Molecular Recognition

The systematic exploration of substituent effects is a cornerstone of SAR studies. By modifying the substituents on the this compound scaffold, researchers can probe the molecular recognition landscape of its biological target. The nature, position, and orientation of these substituents can dramatically alter binding affinity, selectivity, and functional activity.

The existing 3-chloro and 4-fluoro groups on the phenyl ring already confer specific electronic properties. The chlorine atom is a moderately deactivating and ortho-, para-directing group, while fluorine is also deactivating but ortho-, para-directing. These halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Studies on related structures provide valuable insights. For example, in a series of thiourea (B124793) derivatives, the addition of chlorine atoms to the phenyl group was found to enhance antibacterial activity. nih.gov Specifically, dichloro substitutions showed significant activity, and in general, halogens conferred higher activity compared to a methoxy (B1213986) group. nih.gov This suggests that for this compound derivatives, the introduction of additional halogen atoms could be a fruitful strategy to enhance biological effects.

The position of the substituent is also critical. A study on 1,2,4-triazole (B32235) derivatives highlighted that while substitutions at positions 3, 4, and 5 of the triazole ring are possible, the groups attached to the nitrogen at the 4th position cause the most significant changes in physicochemical properties and biological profile. nih.gov This underscores the importance of positional isomerism in determining the SAR.

The following table summarizes the observed effects of different substituents on the biological activity of related aromatic compounds.

| Substituent | General Effect on Activity | Rationale for Effect | Example Compound Class |

| Halogens (e.g., Cl, F) | Often increases activity | Can participate in halogen bonding; alters electronic properties. | Thiourea derivatives, Kinase inhibitors |

| Methoxy group | Can either increase or decrease activity | Acts as a hydrogen bond acceptor; can influence solubility. | Thiourea derivatives |

| Nitro group | Generally increases inhibitory activity | Strong electron-withdrawing group; can form polar contacts. | 1-allyl-3-benzoylthiourea (B5185869) analogs |

| Amine/Amide groups | Can significantly alter activity | Can act as hydrogen bond donors/acceptors; influences polarity. | Pyrimidine derivatives |

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to elucidate SAR at the molecular level, offering insights that can guide the rational design of more potent and selective analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are particularly valuable.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. atlantis-press.com These models can predict the activity of novel compounds and help to identify the key physicochemical properties that govern their effects.

For instance, a 3D-QSAR study on substituted 1,2,4-triazole derivatives as anticancer agents revealed that low to optimum electronegative substituents enhance biological activity, and that low to optimum sized steric groups are necessary. nih.gov A 4D-QSAR analysis of flavonoid derivatives as acetylcholinesterase inhibitors also demonstrated good predictive ability, with a high correlation coefficient for both internal and external validation sets. nih.gov These examples highlight the power of QSAR in guiding lead optimization.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique allows for the visualization of binding modes and the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

A molecular docking study of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against Monoamine Oxidase-B (MAO-B) showed that these compounds had a higher binding affinity than standard inhibitors. asiapharmaceutics.info This suggests their potential as anti-Parkinsonian agents. Similarly, docking studies of 1-allyl-3-benzoylthiourea analogs against the DNA gyrase subunit B receptor indicated good binding affinity. nih.govnih.gov

The following table presents hypothetical docking scores and key interactions for designed analogues of this compound, illustrating the type of data generated from such computational studies.

| Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Derivative A (with additional hydroxyl group) | MAO-B | -8.5 | Hydrogen bond with SER, Halogen bond with TYR |

| Derivative B (with a carboxamide group) | EGFR Kinase | -9.2 | Hydrogen bonds with MET and THR, Pi-stacking with PHE |

| Derivative C (with a sulfonamide group) | DNA Gyrase | -7.8 | Hydrogen bonds with ASP and ASN, Ionic interaction with MG2+ |

These computational approaches, when used in conjunction with experimental synthesis and biological testing, provide a robust framework for the development of novel derivatives of this compound with improved therapeutic potential.

Applications in Pharmaceutical and Medicinal Chemistry Research

Role as a Key Pharmaceutical Intermediate and Building Block

3-Chloro-4-Fluorophenylacetonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical agents. While direct synthesis pathways for blockbuster drugs from this specific nitrile are not extensively documented in publicly available literature, the closely related compound, 3-chloro-4-fluoroaniline (B193440), is a key starting material for several important medications. This aniline (B41778) is a known intermediate in the production of broad-spectrum antibiotics such as Norfloxacin, Ciprofloxacin, and Zanocin nih.gov. The synthesis of 3-chloro-4-fluoroaniline often proceeds from 3-chloro-4-fluoronitrobenzene (B104753), highlighting the industrial importance of the 3-chloro-4-fluorophenyl moiety.

Furthermore, the structural motif of a substituted phenylacetonitrile (B145931) is a common feature in many pharmaceutical compounds. For instance, the related compound 4-Fluorophenylacetonitrile is a starting reagent in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives, which have been investigated for their biological activities sigmaaldrich.comsigmaaldrich.com. The presence of both a chloro and a fluoro group on the phenyl ring of this compound offers medicinal chemists specific advantages in modulating the pharmacokinetic and pharmacodynamic properties of a target molecule.

Investigations in Drug Discovery Programs

The 3-chloro-4-fluorophenyl structural element is actively explored in various drug discovery programs for its potential to confer desirable properties to lead compounds.

Enzyme Inhibition Studies of Derived Compounds

Derivatives of this compound have been the subject of enzyme inhibition studies. A notable example is the investigation of compounds bearing the 3-chloro-4-fluorophenyl fragment as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. In a study focused on identifying inhibitors of tyrosinase from Agaricus bisporus, benzamide derivatives incorporating the 3-chloro-4-fluorophenyl moiety demonstrated significant inhibitory activity, with IC50 values in the low micromolar to nanomolar range. The presence of the 3-chloro-4-fluorophenyl group was found to enhance the inhibitory potency compared to analogues with a 4-fluorophenyl group alone. Molecular docking studies suggested that the chlorine atom contributes to stabilizing the binding of the inhibitor to the enzyme's catalytic site through van der Waals interactions.

In a separate line of research, computational studies have explored substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives as potential inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease. These in silico studies indicated that the designed derivatives exhibited a higher binding affinity for the MAO-B enzyme compared to standard inhibitors, suggesting their potential as therapeutic agents for Parkinson's disease.

| Enzyme Target | Derivative Class | Key Findings |

| Tyrosinase (Agaricus bisporus) | Benzamides | The 3-chloro-4-fluorophenyl moiety enhanced inhibitory potency. |

| Monoamine Oxidase-B (MAO-B) | N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine | Derivatives showed higher predicted binding affinity than standard inhibitors. |

Receptor Binding Investigations

The 3-chloro-4-fluorophenyl scaffold has been incorporated into molecules designed to interact with specific biological receptors. A radiolabeled derivative, 3-Chloro-4-[18F]fluorophenyl-(4-fluoro-4-[[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl)methanone, has been developed and evaluated as a selective agonist for the 5-HT1A serotonin receptor nih.gov. This highlights the utility of the 3-chloro-4-fluorophenyl group in designing ligands for G-protein coupled receptors, which are a major class of drug targets nih.gov. The specific substitution pattern on the phenyl ring can influence the affinity and selectivity of the compound for its target receptor.

Analysis of Cell Signaling Pathway Modulation

Compounds containing the 3-chloro-4-fluorophenyl group have been investigated for their ability to modulate intracellular signaling pathways. For example, the anthelmintic drug Rafoxanide, which features a substituted 3-chloro-4-phenoxyphenylamine core, has been shown to suppress the PI3K/Akt/mTOR and p38 MAPK signaling pathways in cancer cells nih.gov. These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The ability of such compounds to interfere with these signaling cascades underscores the potential of the 3-chloro-4-fluorophenyl motif in the development of anti-cancer therapeutics.

Development of Targeted Therapeutic Agents

The unique electronic and steric properties conferred by the chlorine and fluorine substituents make this compound a valuable building block in the development of targeted therapeutic agents. The synthesis of an intermediate for the anticancer drug Crizotinib, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, showcases the importance of the chloro-fluoro-phenyl structure in modern oncology drug design patsnap.com. Although not a direct derivative of this compound, this example illustrates the value of this substitution pattern in creating highly specific enzyme inhibitors. Crizotinib is an inhibitor of the ALK and ROS1 receptor tyrosine kinases, and its efficacy is in part dependent on the precise arrangement of substituents on the phenyl ring.

Biotransformation and Metabolic Pathway Research

Understanding the metabolic fate of a drug candidate is a critical aspect of pharmaceutical research. While specific studies on the biotransformation of this compound are limited, research on related compounds provides valuable insights into its likely metabolic pathways.

The metabolism of arylacetonitriles is known to be catalyzed by nitrilase enzymes, which hydrolyze the nitrile group to a carboxylic acid researchgate.net. This transformation is a common metabolic route for nitrile-containing compounds in various organisms researchgate.net. Therefore, it is plausible that this compound could be metabolized to 3-chloro-4-fluorophenylacetic acid.

Furthermore, studies on the metabolism of 3-chloro-4-fluoroaniline in rats have shown that this compound undergoes extensive and rapid metabolism. The primary metabolic transformations observed were N-acetylation and hydroxylation, followed by O-sulfation. The principal metabolites identified were 2-amino-4-chloro-5-fluorophenyl sulfate (B86663) and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. This indicates that the 3-chloro-4-fluorophenyl ring is susceptible to modification by metabolic enzymes. It is therefore likely that derivatives of this compound would also be subject to similar metabolic processes, in addition to the potential hydrolysis of the nitrile group.

| Compound Class | Potential Metabolic Pathway | Key Enzymes/Reactions |

| Arylacetonitriles | Hydrolysis of the nitrile group to a carboxylic acid. | Nitrilases |

| 3-chloro-4-fluoroaniline | N-acetylation, hydroxylation, O-sulfation. | Acetyltransferases, Cytochrome P450s, Sulfotransferases |

Tracer Studies and Radiolabeling Applications in Chemical Biology

The use of isotopically labeled compounds is a cornerstone of modern pharmaceutical research, enabling detailed investigation into the metabolic fate, distribution, and target engagement of novel chemical entities. While specific radiolabeling and tracer studies for this compound are not extensively documented in publicly available literature, the principles of such studies and data from structurally related compounds can provide insight into its potential applications in chemical biology.

Radiolabeling involves the incorporation of a radioactive isotope, such as Carbon-14 (¹⁴C), Tritium (³H), or Fluorine-18 (¹⁸F), into a molecule of interest. These radiolabeled compounds, often referred to as radiotracers, allow researchers to track the molecule's journey through a biological system with high sensitivity and specificity. Tracer studies are instrumental in various stages of drug discovery and development, including:

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: These studies determine how a drug is taken up by the body, where it goes, how it is chemically modified, and how it is ultimately eliminated.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Tracer studies provide crucial data for understanding the relationship between a drug's concentration in the body and its therapeutic effect.

Target Engagement and Receptor Occupancy Studies: Positron Emission Tomography (PET) imaging, often utilizing ¹⁸F-labeled tracers, can visualize and quantify the binding of a drug to its intended biological target in living organisms.

Metabolite Profiling: By tracking the radiolabel, researchers can identify and quantify the various metabolites formed from a parent drug, which is essential for assessing safety and efficacy.

A pertinent example that illustrates the application of these techniques to a structurally analogous compound is the investigation of the metabolic fate of 3-chloro-4-fluoroaniline. In a study utilizing ¹⁴C-radiolabeled 3-chloro-4-fluoroaniline, researchers were able to meticulously track the compound's biotransformation in rats. nih.gov The use of a radiolabel was critical in enabling the detection and quantification of the parent compound and its various metabolites, even at very low concentrations.

The findings from this study revealed that 3-chloro-4-fluoroaniline undergoes extensive metabolism. The primary metabolic pathways identified were N-acetylation and hydroxylation, followed by O-sulfation. nih.gov The principal metabolites identified were 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. nih.gov Such detailed metabolic information is invaluable for understanding the compound's behavior in a biological system and predicting potential drug-drug interactions or toxicities.

The data gathered from such a study can be systematically organized to provide a clear overview of the compound's metabolic profile.

| Metabolite | Metabolic Transformation | Significance |

|---|---|---|

| 2-amino-4-chloro-5-fluorophenyl sulfate | Hydroxylation and O-sulfation | Major metabolite indicating a primary route of detoxification and elimination. |

| 2-acetamido-4-chloro-5-fluorophenyl glucuronide | N-acetylation, Hydroxylation, and Glucuronidation | Demonstrates multiple metabolic pathways involved in the compound's clearance. |

| Unchanged 3-chloro-4-fluoroaniline | N/A | Minimal excretion of the parent compound, indicating extensive metabolism. |

Given its structural features, this compound could similarly be radiolabeled to investigate its own unique metabolic fate and distribution. The nitrile group could potentially be metabolized to a carboxylic acid, and the aromatic ring is susceptible to hydroxylation at various positions. Furthermore, the presence of a fluorine atom makes it a potential candidate for labeling with ¹⁸F for use in PET imaging studies, which could be used to assess its brain penetration and binding to specific targets in the central nervous system.

While direct experimental data for this compound is not currently available, the established methodologies of tracer studies and the insights gained from structurally similar compounds provide a clear framework for how this compound could be investigated in the realm of chemical biology and pharmaceutical research.

Applications in Agrochemical Research

Utilization as an Agrochemical Intermediate

3-Chloro-4-fluorophenylacetonitrile serves as a crucial intermediate in the synthesis of various agrochemicals. An intermediate is a molecule that is formed from the reactants and reacts further to give the final products of a chemical reaction. In this context, the "3-chloro-4-fluorophenyl" portion of the molecule is a key structural motif that is incorporated into the final active ingredient.

The closely related compound, 3-chloro-4-fluoroaniline (B193440), is recognized as a significant intermediate for producing herbicides and fungicides. guidechem.comchemimpex.com The acetonitrile (B52724) group (-CH₂CN) in this compound can be chemically converted through processes like reduction to form an amine group (-CH₂CH₂NH₂), or hydrolyzed to a carboxylic acid (-CH₂COOH), making it a versatile precursor to aniline (B41778) derivatives and other functionalized molecules used in agrochemical synthesis. guidechem.comchembk.com Patents within the chemical industry describe the use of this compound in the preparation of more complex heterocyclic structures, which are often the basis for new active ingredients. google.comgoogle.com

Design and Synthesis of Novel Fluorinated Agrochemicals

The inclusion of fluorine in agrochemicals is a well-established strategy to enhance their biological efficacy. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly alter a molecule's physical, chemical, and biological characteristics. The 3-chloro-4-fluorophenyl moiety is deliberately used in the design of new agrochemicals to leverage these effects.

Research focuses on synthesizing novel compounds where the this compound core is elaborated into larger, more complex structures. For instance, it can be a starting point for creating novel quinazoline (B50416) derivatives or substituted benzimidazoles, classes of compounds known to include biologically active members. mdpi.com Scientists use this building block to create libraries of new compounds that are then screened for potential herbicidal, insecticidal, or fungicidal activity. mdpi.com For example, new antifungal imines have been synthesized from 3-chloro-4-fluoroaniline (a derivative of the title compound), demonstrating the utility of this chemical scaffold in developing new agrochemicals. tandfonline.com

Research into Enhanced Agrochemical Potency and Selectivity

A primary goal in agrochemical research is to develop compounds that are highly potent against the target pest (e.g., a specific weed or fungus) while being selective, meaning they cause minimal harm to the crop and non-target organisms. The specific substitution pattern of this compound is critical to achieving this balance.

The presence and position of the halogen atoms on the phenyl ring are key factors in the molecule's interaction with biological targets, such as enzymes or receptors in the pest. mdpi.com Structure-activity relationship (SAR) studies are conducted to understand how modifying the chemical structure affects its biological activity. Research has shown that compounds incorporating the 3-chloro-4-fluorophenyl group can exhibit significant biological activity. mdpi.com In one study on antifungal imines, derivatives of 3-chloro-4-fluoroaniline showed potent activity against the fungus M. phaseolina, with the specific substitutions on the rest of the molecule modulating the efficacy. tandfonline.com The compound 3-chloro-N-(3-chlorobenzylidene)-4-fluoroaniline, for instance, was found to be highly effective against the fungus R. solani. tandfonline.com These studies help researchers to fine-tune molecular designs to maximize potency and achieve the desired selectivity.

Table 1: Research on Agrochemicals Derived from 3-Chloro-4-fluoroaniline

| Derivative Compound | Target Organism | Measured Efficacy (EC₅₀ in µg/mL) | Reference |

|---|---|---|---|

| 3-chloro-4-fluoro-N-(4-nitrobenzylidene)aniline | M. phaseolina | 2.59 | tandfonline.com |

Exploration in Plant Growth Regulation Mechanisms

Plant growth regulators (PGRs) are substances that modify plant physiological processes, such as growth, development, and stress response. nih.gov While this compound is a recognized building block for pesticides, its direct role or the role of its immediate derivatives in the specific field of plant growth regulation is not as extensively documented in publicly available research. The primary application of this intermediate appears to be directed towards the synthesis of compounds with pesticidal (herbicidal, fungicidal, insecticidal) action rather than for modulating plant growth itself. guidechem.comchemimpex.com Further investigation would be needed to determine if any patented or proprietary research has explored its potential in this area.

Applications in Materials Science Research

Development of Specialty Chemicals utilizing 3-Chloro-4-Fluorophenylacetonitrile

While specific, large-scale industrial applications of this compound in the production of specialty chemicals are not extensively documented in publicly available research, its chemical structure suggests its role as a valuable intermediate. The nitrile group is a particularly reactive functional group that can undergo a variety of chemical transformations. researchgate.net Phenylacetonitriles, in general, are recognized as important precursors in the synthesis of more complex molecules. guidechem.com

The reactivity of the nitrile group allows for its conversion into amines, carboxylic acids, and other functional groups, which are foundational reactions in the synthesis of specialty chemicals. The presence of the halogen atoms (chlorine and fluorine) on the phenyl ring can also influence the electronic properties and reactivity of the molecule, potentially leading to the creation of novel dyes, pigments, or other functional organic materials. The general utility of fluorinated compounds in materials science, for example in liquid crystals, suggests a potential application area for derivatives of this compound. guidechem.com

Research on Adsorption and Catalytic Materials

The nitrile group is a key functional moiety in the design of materials for adsorption and catalysis. While no studies have been found that specifically utilize this compound for these applications, the general properties of nitrile-containing materials provide a basis for its potential in this area.

Polymers containing nitrile groups, such as polyacrylonitrile, are known to be precursors for adsorbent materials. The highly reactive nitrile group can be chemically modified to introduce functionalities that can chelate with metal ions, thereby enabling the removal of heavy metals from water. researchgate.net The modification of polyacrylonitrile fibers to enhance their adsorption capabilities for various pollutants is an active area of research. researchgate.net

In the field of catalysis, nitrile groups can act as anchoring sites for metal catalysts. Transition metal nitrile complexes are known reagents and catalysts. wikipedia.org The development of porous organic frameworks, which can have high surface areas and be functionalized with various chemical groups, is a promising approach for creating novel catalytic materials. rsc.org The incorporation of nitrile-functionalized aromatic compounds into such frameworks could lead to new catalysts with unique activities. However, it is important to note that research specifically employing this compound in the synthesis of adsorption or catalytic materials has not been identified.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Research Sample Analysis

Chromatographic methods are indispensable for separating 3-Chloro-4-Fluorophenylacetonitrile from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Profiling

HPLC is a powerful tool for the quantitative and qualitative analysis of this compound. It is frequently used to monitor the progress of reactions that produce this compound and to determine the purity of the final product. In a typical application, a reversed-phase HPLC method might be used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The retention time of this compound under specific HPLC conditions is a key identifier. For instance, in studies involving the metabolic fate of related compounds like 3-chloro-4-fluoroaniline (B193440), HPLC coupled with mass spectrometry (HPLC-MS) and other detectors is used to separate and identify various metabolites. nih.govshu.ac.ukresearchgate.net While specific HPLC parameters for this compound are not extensively detailed in the provided results, the general approach for similar aromatic compounds involves optimizing the mobile phase composition and flow rate to achieve good separation from impurities and starting materials. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Nitriles

| Parameter | Value |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV-Vis or Mass Spectrometer |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) in Research Applications

GC-MS is another vital technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, leading to their identification.

This technique is particularly useful for identifying and quantifying the compound in complex mixtures. For example, in the analysis of disinfection byproducts in water, GC coupled with tandem mass spectrometry (GC-QqQ-MS/MS) has been used to detect related halogenated compounds at very low concentrations. nih.gov The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum together provide a high degree of confidence in the identification of this compound.

Table 2: Typical GC-MS Parameters for Aromatic Compounds

| Parameter | Value |

| Column | HP-5MS or similar |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) |

| Injection Mode | Splitless or Split |

| Detector | Mass Spectrometer (Electron Ionization) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂) protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The aromatic protons will appear as a complex multiplet due to coupling with each other and with the fluorine atom. The methylene protons would likely appear as a singlet.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the two carbons of the acetonitrile group and the six carbons of the benzene (B151609) ring. The carbon atoms attached to chlorine and fluorine will have their chemical shifts significantly influenced by these electronegative atoms. Furthermore, ¹⁹F NMR can be used to provide specific information about the fluorine-containing part of the molecule. nih.gov

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic) | 7.2 - 7.6 | Multiplet |

| ¹H (CH₂) ** | ~3.8 | Singlet |

| ¹³C (CN) | ~117 | Singlet |

| ¹³C (CH₂) ** | ~23 | Singlet |

| ¹³C (Aromatic) | 110 - 160 | Multiple signals |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Fingerprinting and Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. nih.gov

Upon ionization, typically by electron impact (EI), the molecule can break apart into smaller, characteristic fragments. The pattern of these fragments serves as a "molecular fingerprint" that can be used for identification. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (169.59 g/mol ). The presence of chlorine is often indicated by an isotopic peak at M+2, with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. libretexts.orgmiamioh.edu Common fragmentation pathways for this molecule might include the loss of the cyano group (-CN) or the chlorofluoro-phenyl moiety.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment |

| 169/171 | [M]⁺ (Molecular Ion) |

| 143/145 | [M-CN]⁺ |

| 133 | [M-Cl]⁺ |

| 108 | [C₇H₄F]⁺ |

Vibrational and Electronic Spectroscopic Analysis (e.g., FTIR, UV-Vis, Raman)

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers that correspond to particular functional groups. For this compound, key characteristic peaks would include the stretching vibration of the nitrile group (C≡N) around 2230 cm⁻¹, C-H stretching of the aromatic ring and the methylene group, and C-C stretching vibrations within the aromatic ring. The C-Cl and C-F stretching vibrations would also be present in the fingerprint region of the spectrum. nih.gov The NIST Chemistry WebBook provides access to the IR spectrum of this compound. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions within the benzene ring. The position and intensity of these bands can be influenced by the substituents on the ring. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is often complementary to FTIR. It measures the inelastic scattering of monochromatic light. The Raman spectrum can also be used to identify the characteristic vibrations of the functional groups present in this compound. nih.govnih.gov

Table 5: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |

| FTIR | C≡N Stretch | ~2230 |

| FTIR | Aromatic C-H Stretch | >3000 |

| FTIR | Aliphatic C-H Stretch | 2850-3000 |

| FTIR | C-F Stretch | 1000-1400 |

| FTIR | C-Cl Stretch | 600-800 |

| UV-Vis | π → π* Transition | ~200-300 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of 3-Chloro-4-Fluorophenylacetonitrile

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is often employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. For instance, studies on the related compound, 3-chloro-4-fluoro benzonitrile, have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to calculate its optimized geometry and vibrational spectra. researchgate.netnih.gov Similar calculations would be invaluable for understanding the electronic distribution, bond characteristics, and stability of this compound, but specific DFT studies on this molecule are not found in the reviewed literature.

Ab initio methods are a class of quantum chemistry calculations that rely on fundamental physical constants without using experimental data for parameterization. Methods like Hartree-Fock (HF) are often used alongside DFT to provide a comparative analysis of molecular properties. researchgate.netnih.gov For example, in the study of 3-chloro-4-fluoro benzonitrile, both HF and DFT methods were used to calculate the optimized geometry and vibrational frequencies. researchgate.netnih.gov Such ab initio calculations for this compound would provide a rigorous, theory-based prediction of its molecular properties, but published research detailing these calculations is currently unavailable.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful techniques for studying the physical movements of atoms and molecules over time. MD simulations could predict how this compound behaves in different environments, such as in solution, and can be used to understand its conformational flexibility and interactions with other molecules. While MD simulations have been performed on related systems, such as poly(chloro-para-xylylene) films, to analyze their formation, specific molecular dynamics studies for this compound have not been identified in the available literature.

Prediction of Reaction Pathways and Transition States

Computational methods, particularly DFT, are instrumental in mapping out potential reaction pathways and identifying the structure and energy of transition states. This allows for the prediction of reaction mechanisms and kinetics. For other organic nitriles and halogenated compounds, DFT calculations have been used to explore reaction mechanisms like nucleophilic substitutions or cycloadditions. While theoretical studies on the reactivity of related molecules like 3-chloro-4-fluoronitrobenzene (B104753) have been conducted, there is no specific research available that predicts reaction pathways or transition states involving this compound.

Analysis of Reactivity Descriptors

Reactivity descriptors derived from computational calculations help in understanding the chemical reactivity and selectivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comlibretexts.org The energies and shapes of the HOMO and LUMO indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile), respectively. youtube.comlibretexts.org An analysis of the HOMO-LUMO gap can also provide information about the chemical stability of the molecule.

While FMO analysis has been performed on structurally similar molecules to understand their reactivity, no specific data on the HOMO-LUMO energies or orbital distributions for this compound is available in the searched scientific literature. Such an analysis would be crucial for predicting its behavior in chemical reactions.

Electrostatic Potential Mapping

Theoretical and computational chemistry provides a powerful lens for understanding the intrinsic properties of a molecule, such as this compound. Among the various computational tools, electrostatic potential (ESP) mapping is particularly insightful for predicting chemical reactivity and intermolecular interactions. The ESP map illustrates the three-dimensional charge distribution of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Computational analyses of substituted benzonitriles and other aromatic systems are typically performed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. nist.gov These methods allow for the visualization of the molecular electrostatic potential (MEP), where different colors represent varying potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), while blue signifies the most positive electrostatic potential (electron-poor). Green and yellow represent areas of intermediate potential. nih.gov

For a molecule like this compound, the ESP map would be influenced by the electron-withdrawing effects of the halogen atoms (chlorine and fluorine) and the nitrile group (-CN). The nitrogen atom of the nitrile group is expected to be a region of high electron density, making it a primary site for electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the methylene (B1212753) group would exhibit a more positive potential.

The interplay of the substituents on the phenyl ring creates a nuanced electronic environment. The fluorine atom, being the most electronegative element, will strongly withdraw electron density. The chlorine atom also contributes to this electron-withdrawing effect. This withdrawal of electron density from the aromatic ring generally results in a more electron-deficient (more positive) character for the ring carbons and hydrogens compared to unsubstituted benzene (B151609).

The regions of negative and positive potential are critical in determining how the molecule interacts with other chemical species. For instance, the negative potential around the nitrogen atom suggests its role as a hydrogen bond acceptor. The positive regions on the aromatic ring could be susceptible to nucleophilic attack, a key consideration in its reaction mechanisms.

A detailed analysis of the MEP can provide quantitative data on the electrostatic potential values at specific points on the molecular surface. These values are crucial for understanding and predicting the molecule's behavior in various chemical environments.

Disclaimer: The following data table is a representation based on the expected electrostatic potential characteristics of this compound, inferred from computational studies on structurally similar molecules such as 3-chloro-4-fluorobenzonitrile. Specific experimental or calculated values for this compound are not available in the cited literature.

| Molecular Region | Expected Electrostatic Potential Character | Predicted Potential Range (Arbitrary Units) | Implication for Reactivity |

|---|---|---|---|

| Nitrogen Atom (Nitrile Group) | Strongly Negative (Electron-rich) | -0.02 to -0.04 | Site for electrophilic attack, hydrogen bond acceptor. |

| Aromatic Ring (π-system) | Generally Positive (Electron-deficient) | +0.01 to +0.03 | Susceptible to nucleophilic substitution. |

| Fluorine Atom | Negative | -0.01 to -0.02 | Contributes to overall electron withdrawal from the ring. |

| Chlorine Atom | Slightly Negative to Neutral | -0.005 to +0.005 | Contributes to electron withdrawal and influences the potential of adjacent atoms. |

| Methylene Group (-CH2-) | Slightly Positive | +0.005 to +0.015 | Less reactive compared to the aromatic and nitrile moieties. |

Environmental Fate and Ecotoxicological Research Methodologies

Investigation of Degradation Pathways in Environmental Matrices

The degradation of 3-Chloro-4-Fluorophenylacetonitrile in environmental matrices such as soil and water is a complex process influenced by both abiotic and biotic factors. While specific studies on the degradation of this compound are limited, the degradation pathways can be inferred from research on similar halogenated aromatic compounds and nitriles.

The primary mechanism for the breakdown of this compound in the environment is expected to be microbial degradation. Soil microorganisms, in particular, have been shown to rapidly degrade compounds with similar structures, such as 2,6-dichlorophenylacetonitrile, a process that is significantly diminished in sterile soil, indicating the critical role of microbial activity sigmaaldrich.com.

The degradation of halogenated aromatic compounds typically proceeds through a series of enzymatic reactions, often initiated by oxygenases that introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage nih.govnih.gov. For a compound like this compound, this could involve initial hydroxylation, followed by dehalogenation where the chlorine and fluorine atoms are removed nih.gov. The nitrile group (-C≡N) is also a key site for transformation.

Two primary enzymatic pathways are known for the breakdown of nitriles:

Nitrile hydratase and amidase pathway: The nitrile is first hydrated to the corresponding amide (3-Chloro-4-Fluorophenylacetamide) by nitrile hydratase. This amide is then hydrolyzed by an amidase to the carboxylic acid (3-Chloro-4-Fluorophenylacetic acid) and ammonia (B1221849) jmb.or.krnih.gov.

Nitrilase pathway: A nitrilase enzyme directly hydrolyzes the nitrile to the corresponding carboxylic acid and ammonia without the formation of an amide intermediate jmb.or.krnih.gov.

Given the presence of both nitrile and halogen substituents, the degradation of this compound likely involves a combination of these pathways, leading to the formation of various intermediates. The ultimate fate of the aromatic ring would be cleavage, eventually leading to mineralization into carbon dioxide, water, and inorganic ions.

A proposed degradation pathway for this compound is presented in the table below, based on the known metabolism of similar compounds.

| Proposed Degradation Pathway of this compound |

| Initial Compound: this compound |

| Pathway 1: Nitrile Hydrolysis |

| Intermediate 1a: 3-Chloro-4-Fluorophenylacetamide |

| Intermediate 1b: 3-Chloro-4-Fluorophenylacetic acid |

| Pathway 2: Oxidative Dehalogenation and Ring Cleavage |

| Intermediate 2a: Hydroxylated and dehalogenated derivatives |

| Intermediate 2b: Ring cleavage products (e.g., catechols) |

| Final Products: Carbon dioxide, water, ammonium, chloride, and fluoride (B91410) ions |

Studies on Bioremediation and Environmental Transformation

Bioremediation offers an environmentally sound and cost-effective approach to detoxify contaminants like nitriles. The focus of bioremediation studies for nitrile compounds has largely been on the enzymatic capabilities of various microorganisms, with bacteria from the genus Rhodococcus being particularly well-studied for their efficiency in nitrile degradation jmb.or.krnih.govscispace.comtandfonline.comresearchgate.net.

Rhodococcus species possess robust nitrile-converting enzyme systems, including nitrile hydratases and nitrilases, which can hydrolyze a wide range of nitriles to their less toxic corresponding amides and carboxylic acids jmb.or.krnih.gov. These enzymatic processes occur under mild conditions and can be highly specific, making them attractive for industrial applications and environmental cleanup scispace.com. For instance, Rhodococcus rhodochrous has been shown to hydrolyze various aliphatic, aromatic, and heterocyclic nitriles scispace.com.

The transformation of halogenated aromatic compounds, a category that includes this compound, is also a subject of bioremediation research. Microorganisms can employ several strategies to deal with these recalcitrant compounds, including:

Dehalogenation: The removal of halogen atoms (chlorine and fluorine) is a crucial step in reducing the toxicity of these compounds. This can occur aerobically through the action of oxygenases or anaerobically through reductive dehalogenation nih.govnih.gov.

Ring Cleavage: Following dehalogenation and hydroxylation, the aromatic ring is broken down by dioxygenases nih.govnih.gov.

While direct bioremediation studies on this compound are not extensively documented, the existing body of research on nitrile and halogenated compound bioremediation provides a strong foundation for developing strategies to mitigate its environmental impact. The use of microbial consortia or genetically engineered microorganisms with enhanced degradative capabilities represents a promising avenue for future research.

| Microorganisms and Enzymes in Nitrile Bioremediation |

| Key Microorganism Genus: Rhodococcus |

| Key Enzymes: |

| - Nitrile Hydratase (converts nitrile to amide) |

| - Amidase (converts amide to carboxylic acid) |

| - Nitrilase (converts nitrile directly to carboxylic acid) |

| General Process for Halogenated Aromatics: |

| 1. Dehalogenation (removal of Cl, F) |

| 2. Ring Hydroxylation |

| 3. Ring Cleavage |

Analytical Method Development for Environmental Monitoring

The effective monitoring of this compound in environmental samples such as water and soil is crucial for assessing its distribution and concentration. This requires the development of sensitive and specific analytical methods. The analysis of halogenated organic compounds in environmental matrices typically involves sample extraction, cleanup, and instrumental analysis researchgate.net.

Sample Preparation: For solid matrices like soil and sediment, common extraction techniques include Soxhlet extraction and pressurized liquid extraction (PLE), often using solvents like dichloromethane (B109758) or mixtures of dichloromethane and hexane (B92381) researchgate.net. For water samples, solid-phase extraction (SPE) is a widely used technique to concentrate the analyte and remove interfering substances.

Instrumental Analysis: Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques used for the analysis of halogenated organic compounds.

Gas Chromatography (GC): GC coupled with a mass spectrometer (MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For halogenated compounds, an electron capture detector (ECD) can also be used due to its high sensitivity to electronegative atoms like chlorine and fluorine. However, GC-MS provides more definitive identification through the mass spectrum of the compound and its fragments nih.gov.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) coupled with MS (LC-MS) or tandem MS (LC-MS/MS) is suitable for the analysis of less volatile and thermally labile compounds. LC-MS/MS offers high selectivity and sensitivity, which is particularly important for detecting trace levels of contaminants in complex environmental samples.

The development of a robust analytical method for this compound would likely involve optimizing these techniques to achieve low detection limits and high recovery rates. The table below summarizes the key aspects of analytical method development for this compound.

| Analytical Methodologies for this compound |

| Sample Matrices: Water, Soil, Sediment |

| Extraction Techniques: |

| - Solid-Phase Extraction (SPE) for water |

| - Soxhlet or Pressurized Liquid Extraction (PLE) for solids |

| Separation Techniques: |

| - Gas Chromatography (GC) |

| - High-Performance Liquid Chromatography (HPLC) |

| Detection Techniques: |

| - Mass Spectrometry (MS) |

| - Tandem Mass Spectrometry (MS/MS) |

| - Electron Capture Detector (ECD) for GC |

Patent Landscape Analysis and Future Research Directions

Review of Patent Literature Pertaining to 3-Chloro-4-Fluorophenylacetonitrile Synthesis and Applications

A comprehensive review of the patent literature reveals that while patents specifically claiming the synthesis or direct application of this compound are not abundant, its structural motifs are prevalent in a number of patented inventions, primarily as a key intermediate in the synthesis of more complex molecules.

The synthesis of this compound is often inferred from patents detailing the preparation of its precursors. For instance, a European patent (EP0307481B1) describes a process for preparing 3-chloro-4-fluoronitrobenzene (B104753), a logical starting material for the synthesis of this compound. google.com This process involves the chlorination of 4-fluoronitrobenzene in the presence of a catalyst system, such as iodine and iron compounds, to achieve a high yield of the desired product, which is highlighted as a useful intermediate for medicines and agricultural chemicals. google.com Another Chinese patent (CN104292113A) details the preparation of 3-chloro-4-fluoroaniline (B193440) from 3-chloro-4-fluoronitrobenzene via a hydrogenation reaction. google.com This aniline (B41778) derivative is a common precursor for various pharmaceuticals.

While direct synthesis patents for this compound are scarce, the closely related (3-trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile is the subject of a US patent (US3953490A) for the preparation of a hypocholesterolemic and hypolipemic agent. google.com This suggests that phenylacetonitrile (B145931) cores with halogen substitutions are of significant interest in medicinal chemistry, and by extension, this compound could be a valuable building block in similar therapeutic areas.

The applications of this compound are primarily as a versatile intermediate. The presence of both chloro and fluoro substituents on the phenyl ring, combined with the reactive nitrile group, allows for a wide range of chemical transformations. This makes it an attractive starting material for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The patent literature for related compounds suggests that this compound could be a key component in the synthesis of kinase inhibitors, antiviral agents, and other biologically active compounds. nih.gov

Identification of Emerging Research Areas and Unexplored Potentials

The academic interest in halogenated phenylacetonitriles, including this compound, is on the rise, driven by the growing demand for novel fluorinated building blocks in drug discovery. tandfonline.comtandfonline.comnih.gov The unique properties imparted by fluorine and chlorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties, make these compounds highly valuable for medicinal chemists. researchgate.net

One of the most promising emerging research areas is the use of this compound as a scaffold for the development of new therapeutic agents. The combination of chlorine and fluorine on the aromatic ring can lead to synergistic effects, enhancing the biological activity of the resulting molecules. For example, recent reviews have highlighted the increasing number of FDA-approved drugs containing halogens, particularly fluorine and chlorine, for treating a wide range of diseases, including cancer, viral infections, and inflammatory conditions. nih.govresearchgate.net

The nitrile group of this compound offers a versatile handle for further chemical modifications. It can be readily converted into other functional groups, such as amines, carboxylic acids, and tetrazoles, opening up a vast chemical space for the design and synthesis of new drug candidates. The exploration of these transformations, particularly through novel catalytic methods, represents a significant area of unexplored potential.